4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine
Overview
Description
4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine is an organic compound that features a unique structure combining a pyridine ring with an aziridine moiety substituted with a 4-chlorophenyl group.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways
Result of Action
Related compounds have shown various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly impact the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine typically involves the reaction of 4-vinylpyridine with 1-azido-4-chlorobenzene. This reaction proceeds through a cyclization process that forms the aziridine ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine can undergo various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Substitution Reactions: The pyridine ring can participate in electrophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols.
Substitution Reactions: Reagents such as halogens and organometallic compounds can be used, with conditions varying depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic ring opening with an amine would yield an amino-substituted pyridine derivative .
Scientific Research Applications
4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and mechanical properties.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and interactions due to its reactive aziridine moiety.
Comparison with Similar Compounds
Similar Compounds
4-Vinylpyridine: Contains the pyridine ring but lacks the aziridine and chlorophenyl groups.
1-Azido-4-chlorobenzene: Contains the chlorophenyl group but lacks the aziridine and pyridine rings.
Uniqueness
4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine is unique due to its combination of the aziridine ring, pyridine ring, and chlorophenyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields .
Properties
IUPAC Name |
4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-11-1-3-12(4-2-11)16-9-13(16)10-5-7-15-8-6-10/h1-8,13H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZSSXOUAZMZLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C2=CC=C(C=C2)Cl)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324148 | |
Record name | 4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648954 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
132035-31-5 | |
Record name | 4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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